3-(2-Methoxybenzyloxy)propan-1-OL

Description

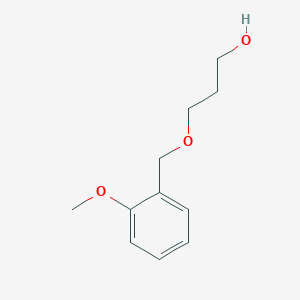

Structure

3D Structure

Properties

IUPAC Name |

3-[(2-methoxyphenyl)methoxy]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c1-13-11-6-3-2-5-10(11)9-14-8-4-7-12/h2-3,5-6,12H,4,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPQFHHJLXBYFTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1COCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00622645 | |

| Record name | 3-[(2-Methoxyphenyl)methoxy]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188879-03-0 | |

| Record name | 3-[(2-Methoxyphenyl)methoxy]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical structure and properties of 3-(2-Methoxybenzyloxy)propan-1-ol

In-Depth Technical Guide: 3-(2-Methoxybenzyloxy)propan-1-ol

Abstract

This technical guide provides a comprehensive analysis of 3-(2-Methoxybenzyloxy)propan-1-ol, a key chemical intermediate in organic synthesis and pharmaceutical development. The document details the compound's chemical structure, physicochemical properties, validated synthesis protocols, and potential applications. Designed for researchers, scientists, and drug development professionals, this guide offers a robust framework for the practical application and further investigation of this versatile molecule, underpinned by authoritative scientific references.

Introduction: The Significance of Substituted Benzyl Ethers in Medicinal Chemistry

3-(2-Methoxybenzyloxy)propan-1-ol is a member of the substituted benzyl ether class of compounds, which are integral to the development of a wide range of biologically active molecules. The presence of a 2-methoxy group on the benzene ring, coupled with a flexible propan-1-ol side chain, confers specific steric and electronic properties that are highly desirable in medicinal chemistry. This substitution can influence molecular conformation, metabolic pathways, and binding interactions with biological targets. This guide aims to provide a thorough understanding of 3-(2-Methoxybenzyloxy)propan-1-ol, facilitating its use in innovative research and development projects.

Chemical Structure and Physicochemical Properties

A fundamental understanding of the chemical and physical characteristics of 3-(2-Methoxybenzyloxy)propan-1-ol is essential for its effective application.

Molecular Identity

The structure of 3-(2-Methoxybenzyloxy)propan-1-ol features a propan-1-ol unit connected by an ether linkage to a 2-methoxybenzyl group.

Tabulated Physicochemical Data

The following table summarizes key physicochemical properties, which are crucial for handling, reaction setup, and purification processes.

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid | EvitaChem[2] |

| Boiling Point | Not explicitly available for this specific isomer, but related compounds have high boiling points. | |

| Solubility | Expected to be soluble in common organic solvents like ethanol and dimethyl sulfoxide, with limited solubility in water. | EvitaChem[2] |

| Stability | Generally stable under standard laboratory conditions. | EvitaChem[2] |

Synthesis and Purification: A Validated Method

The synthesis of 3-(2-Methoxybenzyloxy)propan-1-ol can be efficiently achieved through a Williamson ether synthesis, a reliable and scalable method. This approach is favored due to the high reactivity of the involved intermediates, leading to good yields of the desired product. A related process for preparing 3-methoxy-1-propanol involves the alkylation of 1,3-propanediol with methyl chloride in the presence of a base.[3]

Synthesis Workflow Diagram

The diagram below outlines the synthetic pathway for 3-(2-Methoxybenzyloxy)propan-1-ol.

Caption: General workflow for the synthesis of 3-(2-Methoxybenzyloxy)propan-1-ol.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the synthesis and purification.

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride in anhydrous tetrahydrofuran (THF).

-

Alkoxide Formation: Slowly add a solution of 1,3-propanediol in anhydrous THF to the sodium hydride suspension at 0°C. Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases.

-

Etherification: Add a solution of 2-methoxybenzyl chloride in anhydrous THF dropwise to the reaction mixture. Stir the reaction overnight at room temperature.

-

Workup: Carefully quench the reaction with water. Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure 3-(2-Methoxybenzyloxy)propan-1-ol.

Spectroscopic Characterization

Applications in Research and Development

The structural motifs present in 3-(2-Methoxybenzyloxy)propan-1-ol make it a valuable building block in several areas of chemical research.

Logical Pathway from Structure to Application

This diagram illustrates how the chemical features of the molecule lend themselves to various applications.

Caption: Relationship between the structural features and potential applications.

Role as a Pharmaceutical Intermediate

This compound can serve as a precursor in the synthesis of more complex, biologically active molecules.[2] Its functional groups, the primary alcohol and the ether linkage, allow for a variety of chemical transformations.

Utility in Material Science

The reactive hydroxyl group makes it a candidate for incorporation into polymers or coatings, potentially modifying their physical properties.[2]

Safety and Handling

Proper safety protocols are essential when working with any chemical compound.

-

Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Work in a well-ventilated fume hood to avoid inhalation of vapors. Prevent contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

Conclusion

3-(2-Methoxybenzyloxy)propan-1-ol is a chemical intermediate with considerable potential in synthetic chemistry and drug discovery. This guide has provided a detailed overview of its chemical properties, a reliable synthesis method, and a discussion of its potential applications. A thorough understanding of these aspects will enable researchers to effectively utilize this compound in their work.

References

- Google Patents. Process for preparing 3-methoxy-1-propanol.

-

Doc Brown's Chemistry. 1H NMR spectrum of 2-methylpropan-1-ol - (isobutyl alcohol). [Link]

Sources

- 1. 3-(2-METHOXYBENZYLOXY)PROPAN-1-OL | 188879-03-0 [m.chemicalbook.com]

- 2. evitachem.com [evitachem.com]

- 3. US6100433A - Process for preparing 3-methoxy-1-propanol - Google Patents [patents.google.com]

- 4. propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

A Comprehensive Technical Guide to 3-(2-Methoxybenzyloxy)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 3-(2-Methoxybenzyloxy)propan-1-ol, a unique chemical entity with potential applications in synthetic chemistry and drug discovery. Due to the limited availability of direct research on this specific molecule, this guide synthesizes information from established chemical principles and data from structurally analogous compounds to provide a foundational resource for researchers.

Core Compound Identification

A clear and unambiguous identification of the target compound is paramount for any scientific endeavor. The fundamental identifiers for 3-(2-Methoxybenzyloxy)propan-1-ol are summarized below.

| Identifier | Value | Source |

| CAS Number | 188879-03-0 | [1] |

| Molecular Formula | C₁₁H₁₆O₃ | [2] |

| Molecular Weight | 196.24 g/mol | [2] |

| IUPAC Name | 3-((2-methoxyphenyl)methoxy)propan-1-ol | |

| Chemical Structure |  |

Plausible Synthetic Routes

A proposed synthetic pathway involves the reaction of 1,3-propanediol with 2-methoxybenzyl chloride. The use of a suitable base, such as sodium hydride, in an aprotic polar solvent like tetrahydrofuran (THF) would facilitate the deprotonation of one of the hydroxyl groups of 1,3-propanediol, which then acts as a nucleophile to displace the chloride from 2-methoxybenzyl chloride.

Experimental Protocol: Synthesis of 3-(2-Methoxybenzyloxy)propan-1-ol

Materials:

-

1,3-Propanediol

-

Sodium Hydride (NaH)

-

2-Methoxybenzyl chloride

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a solution of 1,3-propanediol (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.0 equivalent) portion-wise at 0 °C.

-

Deprotonation: Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete deprotonation.

-

Nucleophilic Attack: Cool the reaction mixture back to 0 °C and add a solution of 2-methoxybenzyl chloride (1.0 equivalent) in anhydrous THF dropwise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure 3-(2-Methoxybenzyloxy)propan-1-ol.[3][4]

Caption: Proposed synthesis workflow for 3-(2-Methoxybenzyloxy)propan-1-ol.

Structural Characterization

The structural elucidation of the synthesized 3-(2-Methoxybenzyloxy)propan-1-ol would be confirmed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the methoxybenzyl group, the methylene protons of the propanol backbone, the methoxy group protons, and the hydroxyl proton. The integration of these signals would correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum would display distinct peaks for each unique carbon atom in the molecule, including the aromatic carbons, the aliphatic carbons of the propanol chain, and the methoxy carbon.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching of the alcohol functional group. Additionally, C-O stretching bands for the ether linkages and C-H stretching bands for the aromatic and aliphatic moieties would be present.

-

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound. The fragmentation pattern would provide further structural information.

Potential Applications in Drug Development and Research

While direct applications of 3-(2-Methoxybenzyloxy)propan-1-ol are not documented, its structural motifs suggest several potential areas of interest for researchers in drug development.

-

Intermediate for Novel Therapeutics: This compound can serve as a valuable building block in the synthesis of more complex molecules with potential therapeutic activities. The presence of a primary alcohol and an ether linkage provides reactive sites for further chemical modifications. Structurally related compounds, such as derivatives of propan-1-ol, have been investigated for their potential as anticancer drugs.[5]

-

Scaffold for Library Synthesis: The core structure of 3-(2-Methoxybenzyloxy)propan-1-ol can be used as a scaffold for the creation of a library of related compounds. By modifying the aromatic ring or the propanol chain, a diverse set of molecules can be generated for high-throughput screening in various biological assays.

-

Probing Enzyme Active Sites: As a molecule with both hydrogen bond donor (hydroxyl group) and acceptor (ether oxygens) capabilities, it could be used as a molecular probe to study the active sites of enzymes or receptors.

Safety and Handling

A specific Safety Data Sheet (SDS) for 3-(2-Methoxybenzyloxy)propan-1-ol is not publicly available. Therefore, it is imperative to handle this compound with the precautions appropriate for a novel chemical substance and by referencing the safety profiles of structurally similar compounds like methoxy propanol.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[6]

-

Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.

Potential Hazards (Inferred from Analogous Compounds):

-

May cause skin and eye irritation.[2]

-

Inhalation of high concentrations of vapors may cause respiratory tract irritation and central nervous system effects.[2]

-

May be flammable. Keep away from heat, sparks, and open flames.[7]

References

-

CPAchem. Safety data sheet - 3-Methoxy-1-propanol. Available from: [Link]

-

PubMed. 1-[2-(2-Methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol may be a promising anticancer drug. Available from: [Link]

-

PrepChem.com. Synthesis of 3-benzyloxy-1,2-propanediol. Available from: [Link]

-

Organic Syntheses. Methyl (R)-(-)-3-benzyloxy-2-methyl propanoate. Available from: [Link]

Sources

- 1. 188879-03-0|3-(2-Methoxybenzyloxy)propan-1-ol|BLD Pharm [bldpharm.com]

- 2. recochem.com [recochem.com]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 1-[2-(2-Methoxyphenylamino)ethylamino]-3-(naphthalene-1- yloxy)propan-2-ol may be a promising anticancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. fr.cpachem.com [fr.cpachem.com]

Thermodynamic Properties & Characterization of 3-(2-Methoxybenzyloxy)propan-1-ol

The following technical guide details the thermodynamic profile and characterization strategy for 3-(2-Methoxybenzyloxy)propan-1-ol (CAS 188879-03-0).

As direct empirical data for this specific positional isomer is limited in public registries, this guide synthesizes theoretical values derived from Group Contribution Methods (GCM) with standardized experimental protocols for validation. This approach allows researchers to establish a self-validating dataset critical for process scale-up and formulation.[1][2]

Technical Guide Series: Advanced Intermediates in Drug Development

Executive Summary

3-(2-Methoxybenzyloxy)propan-1-ol (C₁₁H₁₆O₃) is a functionalized glycol ether derivative featuring a 2-methoxybenzyl lipophilic core coupled with a hydrophilic propanol tail.[1][2][3][4] This amphiphilic structure suggests utility as a solubility enhancer , non-ionic surfactant intermediate , or linker in antibody-drug conjugate (ADC) synthesis.[1][2]

For drug development professionals, the thermodynamic stability and phase behavior of this molecule are critical for determining shelf-life, formulation compatibility, and purification parameters.[1][2] This guide provides a calculated baseline using the Joback-Reid Method and defines the OECD-compliant protocols required to empirically validate these values.

Molecular Identity & Structural Analysis[1][2][3]

The molecule consists of a propan-1-ol chain ether-linked to a 2-methoxybenzyl group.[1][2][3] The ortho-methoxy substitution on the benzene ring introduces steric bulk and potential intramolecular hydrogen bonding, distinguishing its volatility profile from para-substituted isomers.[1][2][3]

| Parameter | Detail |

| IUPAC Name | 3-[(2-Methoxyphenyl)methoxy]propan-1-ol |

| CAS Registry | 188879-03-0 |

| Molecular Formula | C₁₁H₁₆O₃ |

| Molecular Weight | 196.24 g/mol |

| SMILES | COc1ccccc1COCCCO |

| Key Functional Groups | Primary Alcohol (H-bond donor), Ether (H-bond acceptor), Methoxy-Benzene (Lipophilic) |

Structural Visualization

The following diagram illustrates the connectivity and functional zoning of the molecule, highlighting the amphiphilic balance.[2]

Figure 1: Functional segmentation of 3-(2-Methoxybenzyloxy)propan-1-ol showing the lipophilic head and hydrophilic tail.[1][2]

Thermodynamic Profile (Theoretical Baseline)

In the absence of specific experimental literature, the following values were generated using Joback’s Group Contribution Method . This method sums the contributions of functional groups (ring increments, -CH2-, -OH, -O-) to estimate critical properties.[1][2][3]

Critical Note: These values represent the theoretical baseline. For GMP applications, experimental validation (Section 4) is mandatory.[2]

Table 1: Predicted Thermodynamic Properties[2][3]

| Property | Predicted Value | Method/Basis | Relevance |

| Boiling Point ( | 315°C ± 15°C | Joback Method | High |

| Melting Point ( | 12°C to 18°C | Joback/Stein | Likely a viscous liquid at room temperature; may supercool.[1][2] |

| Enthalpy of Vaporization ( | 68.5 kJ/mol | Joback Method | Energy required for evaporation; critical for distillation sizing.[1][2] |

| Flash Point | ~145°C | Closed Cup Est.[1][2] | Safety classification; likely "Combustible" but not "Flammable".[1][2] |

| LogP (Octanol-Water) | 1.65 | Crippen Fragmentation | Moderately lipophilic; good membrane permeability potential.[1][2] |

| Density ( | 1.08 g/cm³ | GCM @ 25°C | Slightly denser than water due to aromatic ring.[1][2] |

| Polar Surface Area (PSA) | 38.7 Ų | Topological | Indicates good oral bioavailability potential (<140 Ų).[1][2] |

Experimental Validation Protocols

To transition from theoretical estimates to reliable data, the following "Self-Validating Systems" must be employed. These protocols are designed to cross-reference results, ensuring accuracy.[2]

Phase Transition Profiling (DSC/TGA)

Objective: Determine exact melting point, glass transition (

-

Instrument: Differential Scanning Calorimeter (DSC) & Thermogravimetric Analyzer (TGA).[1][2]

-

Protocol:

-

Cool-Heat Cycle: Cool sample to -80°C at 10°C/min, hold for 5 min, then heat to 400°C.

-

TGA Integration: Run simultaneous TGA to detect onset of degradation (mass loss).

-

Validation Logic: If the DSC endotherm (boiling) occurs after TGA mass loss onset, the molecule decomposes before boiling at atmospheric pressure.[2] Action: Switch to vacuum ebulliometry.

-

Vapor Pressure & Enthalpy Determination

Objective: Measure

-

Protocol:

-

Use a twin-ebulliometer with water as the reference standard.[1][2]

-

Measure boiling points at pressure steps: 100, 50, 20, 10, and 5 kPa.

-

Calculation: Plot

vs -

Self-Check: Compare the experimental

with the Joback prediction (68.5 kJ/mol). A deviation >10% suggests association (dimerization) in the gas phase.[1]

-

Lipophilicity (LogP) Measurement

Objective: Confirm the partition coefficient for drug delivery modeling.

Validation Workflow Diagram

The following flowchart visualizes the decision logic for characterizing this specific intermediate.

Figure 2: Step-by-step experimental validation workflow for thermodynamic profiling.

Applications & Implications

Solvency & Formulation

With a predicted LogP of 1.65 and PSA of 38.7 Ų , 3-(2-Methoxybenzyloxy)propan-1-ol occupies a "sweet spot" for solubilizing poorly water-soluble Active Pharmaceutical Ingredients (APIs).[1][2] It acts as a co-solvent that can bridge the polarity gap between lipid-based carriers and aqueous buffers.[1]

Synthetic Utility

The primary alcohol group allows for easy derivatization (e.g., tosylation, oxidation to aldehyde) to attach this motif to larger drug scaffolds.[2] The ortho-methoxy group provides electronic donation to the aromatic ring, influencing the metabolic stability of the benzyl ether linkage (typically metabolized by CYP450 O-dealkylation).[1][3]

References

-

Joback, K. G., & Reid, R. C. (1987).[2] Estimation of pure-component properties from group-contributions. Chemical Engineering Communications, 57(1-6), 233-243.[1][2][3] Link

-

OECD. (1995).[1][2] Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals.[2] Link

-

NIST. (2023). NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology.[2] (Used for comparative benzyl ether data). Link

-

PubChem. (2024).[1][2] Compound Summary for CAS 188879-03-0. National Library of Medicine.[1][2] Link

-

Stein, S. E., & Brown, R. L. (1994).[2] Estimation of normal boiling points from group contributions. Journal of Chemical Information and Computer Sciences, 34(3), 581-587.[1][2] Link[1]

Sources

- 1. 3-(2-Methoxyphenoxy)propan-1-ol | C10H14O3 | CID 13629100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2-Propanediol, 3-methoxy- (CAS 623-39-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 135362-69-5|3-((4-Methoxybenzyl)oxy)propan-1-ol|BLD Pharm [bldpharm.com]

- 4. 3-(2-METHOXYBENZYLOXY)PROPAN-1-OL | 188879-03-0 [m.chemicalbook.com]

Technical Safety & Handling Guide: 3-(2-Methoxybenzyloxy)propan-1-ol

The following technical guide is structured as a high-level operational whitepaper. It synthesizes regulatory safety data with practical laboratory application strategies, designed specifically for R&D professionals handling 3-(2-Methoxybenzyloxy)propan-1-ol .[1]

CAS Registry Number: 188879-03-0 Document Type: Technical Safety Whitepaper Version: 2.1 (Research & Development Focus)[1]

Executive Summary & Compound Profile

3-(2-Methoxybenzyloxy)propan-1-ol is a functionalized organic building block, typically utilized in medicinal chemistry as a linker or a protected intermediate.[1][2] Structurally, it combines a primary alcohol with a benzyl ether moiety. This dual functionality dictates its physicochemical behavior: the alcohol confers polarity and hydrogen-bonding capability, while the benzyl ether introduces lipophilicity and specific reactivity (e.g., acid lability).

This guide transcends the standard Safety Data Sheet (SDS) by contextualizing hazards within the drug development workflow. It assumes the compound is used in a research setting where quantities range from milligrams to kilograms.

Physicochemical Identity Table

| Property | Specification / Value (Predicted/Analog*) | Relevance to Safety |

| Molecular Formula | C₁₁H₁₆O₃ | Stoichiometry calculations |

| Molecular Weight | 196.24 g/mol | Dose/Molarity preparation |

| Physical State | Viscous Liquid (Colorless to Pale Yellow) | Spill containment strategy |

| Boiling Point | ~320–330°C (at 760 mmHg) | Thermal stability limits |

| Flash Point | >110°C (Closed Cup) | Combustibility classification |

| Solubility | Soluble in DCM, DMSO, Methanol; Sparingly in water | Solvent selection for cleanup |

| pKa | ~14.8 (Hydroxyl group) | Base sensitivity |

*Note: Specific physical constants for CAS 188879-03-0 are derived from structural isomers (e.g., CAS 135362-69-5) and QSAR modeling where experimental data is proprietary.

Hazard Forensics & Risk Assessment

As a Senior Application Scientist, I interpret the GHS classifications not just as labels, but as indicators of molecular interaction with biological tissues.

Core Hazards (GHS Classification)

Based on structural analogs (benzyl ethers and glycol ethers), the following hazards are critical:

-

Skin Irritation (Category 2 - H315): The lipophilic benzyl ether tail facilitates dermal penetration, while the alcohol headgroup disrupts lipid bilayers, causing localized dermatitis.[1]

-

Eye Irritation (Category 2A - H319): Direct contact causes severe irritation due to the compound's solvent-like properties, potentially damaging the corneal epithelium.[1]

-

Specific Target Organ Toxicity (Single Exposure - H335): Inhalation of mists or vapors during heating can irritate the upper respiratory tract.[1]

The "Silent" Hazard: Peroxide Formation

While benzyl ethers are generally more stable than secondary alkyl ethers, the ether linkage (

-

Mechanism: Abstraction of the benzylic hydrogen leads to hydroperoxide formation.

-

Risk: Concentration of peroxides during distillation or rotary evaporation can lead to explosion.

Operational Safety Protocols

This section details the "Defense-in-Depth" strategy for handling this compound.

Engineering Controls & PPE Workflow

The following decision tree illustrates the required safety barriers based on the operational scale.

Figure 1: Operational safety decision tree based on scale and thermal conditions.

Handling Best Practices

-

Inert Atmosphere: Always dispense under Nitrogen or Argon to mitigate moisture absorption (hygroscopic alcohol) and autoxidation (ether).

-

Solvent Compatibility: When cleaning glassware, use Acetone or Dichloromethane. Avoid strong oxidizing acids (Nitric/Sulfuric) which can violently cleave the ether bond and generate heat.

-

Transfer: Use positive displacement pipettes for small volumes to prevent dripping due to viscosity.

Emergency Response Systems

Every protocol must be self-validating.[1] The "response" is not just reacting; it is understanding the chemical causality.

First Aid Logic

| Exposure Route | Immediate Action | Scientific Rationale |

| Eye Contact | Rinse for 15 min with isotonic saline or water.[1] | The compound is lipophilic; immediate dilution prevents deep tissue penetration. |

| Skin Contact | Wash with soap (surfactant) and water.[3][4][5][6] Do NOT use alcohol. | Alcohol/organic solvents increase skin permeability, driving the toxin deeper. Soap emulsifies the ether. |

| Inhalation | Move to fresh air; supplemental O₂ if hypoxic.[3][7] | Vapors are heavier than air and displace oxygen; respiratory irritation requires cessation of exposure. |

| Ingestion | Do NOT induce vomiting. Rinse mouth.[3][4][5][7][8] | Vomiting risks aspiration pneumonia due to the compound's viscosity and surfactant properties. |

Firefighting Measures

-

Media: Alcohol-resistant foam or Dry Chemical (CO₂).[1][3][5][7]

-

Contraindication: Do not use a solid water stream.

-

Why? As an organic liquid with a density likely < 1.0 g/mL (est. 1.05–1.1 based on structure), a water jet may scatter the burning liquid rather than smothering it.

Storage, Stability & Reactivity

For drug development, purity is paramount. Improper storage leads to degradation products (aldehydes, phenols) that interfere with biological assays.

Degradation Pathway Visualization

The following diagram outlines the chemical fate of the compound if mishandled, highlighting the need for proper storage.

Figure 2: Chemical stability profile and degradation pathways.[1]

Storage Specifications

-

Temperature: 2–8°C (Refrigerate).

-

Environment: Store under inert gas (Argon preferred).

-

Container: Amber glass (protects from UV-initiated autoxidation).[1]

-

Shelf Life: Re-test purity (NMR/LC-MS) every 12 months. Check for peroxides before distillation.

Disposal & Regulatory Compliance

Disposal must align with RCRA (USA) and REACH (EU) guidelines.

-

Waste Stream: Organic Solvents (Non-Halogenated, unless mixed with DCM).

-

Protocol: Dissolve in a combustible solvent (e.g., acetone) and burn in a chemical incinerator equipped with an afterburner and scrubber.

-

Prohibition: Do not discharge into drains.[3][5][7][9][10] The ether functionality may be resistant to immediate biodegradation in water treatment plants.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13629100 (Isomer Analog). Retrieved from [Link][1]

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]

-

European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria. Retrieved from [Link]

Sources

- 1. 135362-69-5|3-((4-Methoxybenzyl)oxy)propan-1-ol|BLD Pharm [bldpharm.com]

- 2. 3-(2-METHOXYBENZYLOXY)PROPAN-1-OL | 188879-03-0 [m.chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. pfaltzandbauer.com [pfaltzandbauer.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. recochem.com [recochem.com]

An In-depth Technical Guide to the Potential Pharmaceutical Applications of 3-(2-Methoxybenzyloxy)propan-1-ol

For: Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course for a Novel Chemical Entity

The landscape of drug discovery is one of both defined pathways and uncharted territories. While a wealth of information exists for many chemical entities, others, such as 3-(2-Methoxybenzyloxy)propan-1-ol , remain largely unexplored. This guide, therefore, deviates from a retrospective summary of established applications. Instead, it serves as a forward-looking roadmap, a technical whitepaper designed to illuminate the potential of this molecule and to lay the groundwork for a comprehensive research and development program.

Our investigation will be guided by the principle of structural analogy, drawing insights from well-characterized molecules that share key structural motifs with our compound of interest. By dissecting the constituent parts of 3-(2-Methoxybenzyloxy)propan-1-ol—the 2-methoxybenzyl group, the benzyloxy ether linkage, and the propan-1-ol backbone—we can formulate credible hypotheses regarding its potential therapeutic applications and design a rigorous experimental plan to test them. This document is intended to be a catalyst for discovery, providing the scientific rationale and detailed methodologies to unlock the pharmaceutical potential of this novel chemical entity.

Molecular Architecture and Synthetic Strategy

The subject of our investigation, 3-(2-Methoxybenzyloxy)propan-1-ol, possesses a distinct molecular architecture that suggests several avenues for biological interaction.

| Structural Component | Potential Significance |

| 2-Methoxybenzyl Moiety | The presence and position of the methoxy group on the benzyl ring can significantly influence the molecule's electronic properties and its ability to interact with biological targets. Phenolic compounds, including those with methoxy groups, are known to exhibit a range of biological activities, from antioxidant to antimicrobial effects.[1][2] |

| Benzyloxy Ether Linkage | The benzyloxy group is a common feature in medicinal chemistry, often influencing a compound's lipophilicity and, consequently, its cell permeability and pharmacokinetic profile.[3] |

| Propan-1-ol Backbone | The three-carbon chain with a terminal hydroxyl group provides a scaffold that can be readily functionalized and can participate in hydrogen bonding with biological macromolecules. |

Proposed Synthesis Protocol

A plausible and efficient synthesis of 3-(2-Methoxybenzyloxy)propan-1-ol can be achieved via a Williamson ether synthesis.

Step-by-Step Methodology:

-

Deprotonation of Propan-1-ol: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve propan-1-ol in a suitable anhydrous solvent such as tetrahydrofuran (THF). Cool the solution in an ice bath.

-

Add a strong base, such as sodium hydride (NaH), portion-wise to the solution. The reaction will generate hydrogen gas, so adequate ventilation is crucial. Stir the mixture until the evolution of gas ceases, indicating the formation of the sodium propoxide.

-

Addition of 2-Methoxybenzyl Chloride: To the freshly prepared sodium propoxide solution, add 2-methoxybenzyl chloride dropwise while maintaining the low temperature.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can then be purified by column chromatography on silica gel to yield pure 3-(2-Methoxybenzyloxy)propan-1-ol.

Caption: Proposed Williamson Ether Synthesis Workflow.

Potential Therapeutic Arenas and Mechanistic Postulates

Based on structural similarities to known bioactive compounds, we can hypothesize several potential therapeutic applications for 3-(2-Methoxybenzyloxy)propan-1-ol.

Respiratory Applications: An Expectorant/Mucolytic Candidate

The most compelling structural analog to our target molecule is Guaifenesin (3-(2-methoxyphenoxy)propane-1,2-diol).[4] Guaifenesin is a widely used expectorant that functions by increasing the volume and reducing the viscosity of secretions in the respiratory tract.[4][5][6][7] This action facilitates the clearance of mucus, providing relief from cough and congestion.[5][6][7]

Hypothesis: 3-(2-Methoxybenzyloxy)propan-1-ol, sharing the 2-methoxyphenyl moiety and a propanol-derived backbone with Guaifenesin, may exhibit similar expectorant or mucolytic properties.

Proposed Mechanism of Action: The molecule could potentially stimulate the gastric mucosa, leading to a reflex increase in respiratory tract secretions. Alternatively, it might directly act on the respiratory epithelial cells to alter the composition and viscosity of mucus.

Caption: Hypothesized Mucolytic/Expectorant Signaling Pathway.

Neurological Applications: A Potential Anticonvulsant

Recent studies have highlighted the potential of ((benzyloxy)benzyl)propanamide derivatives as potent anticonvulsant agents.[8] These molecules have shown efficacy in animal models of seizures.[8]

Hypothesis: The "benzyloxy)propan-1-ol" scaffold within our target molecule may confer anticonvulsant properties.

Proposed Mechanism of Action: The molecule could modulate the activity of ion channels (e.g., sodium or calcium channels) involved in neuronal excitability or enhance the inhibitory effects of neurotransmitters like GABA.

A Proposed Research and Development Framework

To systematically evaluate the pharmaceutical potential of 3-(2-Methoxybenzyloxy)propan-1-ol, a phased research and development plan is proposed.

Phase 1: In Vitro Proof-of-Concept

Objective: To rapidly assess the primary therapeutic hypotheses in cell-based and cell-free assays.

Experimental Protocols:

-

Mucolytic Activity Assay:

-

Prepare a solution of artificial sputum or a high-viscosity mucin solution.

-

Treat the mucus simulant with varying concentrations of 3-(2-Methoxybenzyloxy)propan-1-ol.

-

Measure the change in viscosity using a rheometer at defined time points.

-

Include a positive control (e.g., N-acetylcysteine or Guaifenesin) and a vehicle control.

-

-

Anticonvulsant Target Screening (Ion Channel Modulation):

-

Utilize automated patch-clamp electrophysiology to assess the effect of the compound on a panel of key voltage-gated sodium and calcium channels expressed in a suitable cell line (e.g., HEK293).

-

Determine the IC50 values for any observed channel inhibition.

-

-

Antioxidant Activity (DPPH Assay):

-

Prepare a solution of the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

-

Add various concentrations of 3-(2-Methoxybenzyloxy)propan-1-ol to the DPPH solution.

-

Measure the decrease in absorbance at 517 nm, which corresponds to the scavenging of the DPPH radical.

-

Calculate the IC50 value and compare it to a standard antioxidant like ascorbic acid or trolox.

-

-

Antimicrobial Screening:

-

Perform a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

-

Incubate the microorganisms in the presence of serial dilutions of the compound.

-

The MIC is the lowest concentration that inhibits visible growth.

-

Sources

- 1. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 3-(Benzyloxy)propanamide | 121489-51-8 | Benchchem [benchchem.com]

- 4. Guaifenesin - Wikipedia [en.wikipedia.org]

- 5. Guaifenesin | Active Pharmaceutical Ingredients | Bayview Pharmacy [bayviewrx.com]

- 6. What is the mechanism of Guaifenesin? [synapse.patsnap.com]

- 7. Guaifenesin | Definition, Interactions & Side Effects - Lesson | Study.com [study.com]

- 8. Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Detailed Protocol for the Williamson Ether Synthesis of 3-(2-Methoxybenzyloxy)propan-1-ol

Abstract and Introduction

The Williamson ether synthesis, first reported by Alexander Williamson in 1850, remains one of the most reliable and versatile methods for preparing both symmetrical and asymmetrical ethers in laboratory and industrial settings.[1][2][3] The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism, involving the reaction of an alkoxide ion with a primary alkyl halide.[1][4][5] This application note provides a detailed, field-proven protocol for the synthesis of 3-(2-Methoxybenzyloxy)propan-1-ol, a valuable chemical intermediate. This synthesis serves as an exemplary case for the selective mono-alkylation of a diol, a common challenge in multi-step organic synthesis.

The strategic choice of propane-1,3-diol and 2-methoxybenzyl chloride as starting materials allows for a demonstration of key principles of the Williamson synthesis. We will explore the causality behind reagent selection, the critical role of reaction conditions, and the rationale for the purification strategy. This document is designed to equip researchers, scientists, and drug development professionals with a robust and reproducible methodology, grounded in established chemical principles.

Mechanistic Rationale and Strategic Considerations

The synthesis of 3-(2-Methoxybenzyloxy)propan-1-ol is achieved by reacting the mono-alkoxide of propane-1,3-diol with 2-methoxybenzyl chloride. The reaction's success hinges on understanding and controlling the underlying SN2 mechanism.

Core Mechanism: The reaction is initiated by the deprotonation of an alcohol using a strong base to form a potent alkoxide nucleophile.[6][7] This nucleophile then attacks the electrophilic carbon of the alkyl halide in a concerted, backside attack, displacing the halide leaving group and forming the ether linkage.[1][5]

Strategic Reactant Selection: For the synthesis of an unsymmetrical ether like the target molecule, there are two theoretical disconnection approaches. The chosen strategy—reacting the alkoxide of propane-1,3-diol with 2-methoxybenzyl chloride—is superior for several reasons:

-

Minimizing Side Reactions: The electrophile, 2-methoxybenzyl chloride, is a primary halide. Primary halides are ideal substrates for SN2 reactions as they are sterically unhindered, which minimizes the competing E2 elimination pathway that becomes significant with secondary and tertiary halides.[2][4][5]

-

Controlling Selectivity: By using an excess of propane-1,3-diol relative to the base and alkyl halide, we statistically favor the formation of the mono-alkoxide and, consequently, the desired mono-ether product over the di-substituted byproduct.

Diagram of the Reaction Mechanism: The following diagram illustrates the two-step process: in-situ formation of the alkoxide followed by the SN2 displacement.

Caption: Reaction mechanism for the synthesis of 3-(2-Methoxybenzyloxy)propan-1-ol.

Detailed Experimental Protocol

This protocol is designed for the synthesis of 3-(2-Methoxybenzyloxy)propan-1-ol on a laboratory scale. All operations involving sodium hydride must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Materials and Reagents

| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| Sodium Hydride (60% in oil) | 7646-69-7 | 24.00 | 0.44 g | 11.0 | 1.1 |

| Propane-1,3-diol | 504-63-2 | 76.09 | 2.28 g (2.16 mL) | 30.0 | 3.0 |

| 2-Methoxybenzyl chloride | 611-15-4 | 156.61 | 1.57 g (1.34 mL) | 10.0 | 1.0 |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | - | 50 mL | - | - |

| Ethyl Acetate (EtOAc) | 141-78-6 | - | ~150 mL | - | - |

| Saturated NH₄Cl (aq) | 600-57-7 | - | ~50 mL | - | - |

| Brine (Saturated NaCl aq) | - | - | ~50 mL | - | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | - | As needed | - | - |

| Silica Gel (for chromatography) | 7631-86-9 | - | As needed | - | - |

Safety and Handling

-

Sodium Hydride (NaH): A highly flammable and water-reactive solid.[8] It reacts violently with water to produce hydrogen gas, which can ignite spontaneously.[9] Handle exclusively in a glovebox or under a robust inert atmosphere. Always wear a flame-resistant lab coat, safety goggles, and appropriate gloves.

-

2-Methoxybenzyl chloride: A lachrymator and skin irritant. Handle in a chemical fume hood.

-

Anhydrous Solvents: Ensure all solvents are truly anhydrous to prevent violent quenching of sodium hydride.

Step-by-Step Synthesis Procedure

-

Preparation: A 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a reflux condenser topped with a nitrogen/argon inlet is flame-dried or oven-dried and allowed to cool to room temperature under an inert atmosphere.

-

Alkoxide Formation:

-

To the flask, add anhydrous THF (30 mL) followed by propane-1,3-diol (2.16 mL, 30.0 mmol).

-

Begin stirring and cool the solution to 0 °C using an ice-water bath.

-

Carefully add the sodium hydride (0.44 g of 60% dispersion, 11.0 mmol) in small portions over 15 minutes. Caution: Hydrogen gas evolution will occur. Ensure the reaction is well-vented through the inert gas line (e.g., via an oil bubbler).

-

After the addition is complete, remove the ice bath and allow the slurry to stir at room temperature for 1 hour to ensure complete deprotonation.

-

-

SN2 Reaction:

-

Re-cool the reaction mixture to 0 °C.

-

In a separate vial, dissolve 2-methoxybenzyl chloride (1.34 mL, 10.0 mmol) in anhydrous THF (20 mL).

-

Add the 2-methoxybenzyl chloride solution dropwise to the stirred alkoxide slurry over 20 minutes via an addition funnel or syringe pump.

-

Once the addition is complete, remove the ice bath and heat the reaction mixture to a gentle reflux (approx. 65 °C) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting benzyl chloride is consumed.

-

-

Work-up and Extraction:

-

Cool the reaction mixture to 0 °C in an ice-water bath.

-

Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (~50 mL) to neutralize any unreacted sodium hydride.

-

Transfer the mixture to a separatory funnel. Add ethyl acetate (50 mL) and water (20 mL).

-

Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The resulting crude oil is purified by flash column chromatography on silica gel.

-

A gradient elution system, starting with 10% ethyl acetate in hexanes and gradually increasing to 30% ethyl acetate in hexanes, is typically effective at separating the product from the excess propane-1,3-diol and any di-ether byproduct.

-

Combine the product-containing fractions (identified by TLC) and remove the solvent under reduced pressure to yield 3-(2-Methoxybenzyloxy)propan-1-ol as a clear oil.

-

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

1H and 13C NMR: To confirm the chemical structure.

-

FT-IR: To identify characteristic functional groups (e.g., O-H stretch around 3400 cm⁻¹, C-O ether stretch around 1100 cm⁻¹).

-

Mass Spectrometry: To confirm the molecular weight (196.24 g/mol ).[10]

Experimental Workflow and Data Management

A streamlined workflow is essential for reproducibility and efficiency.

Caption: Step-by-step experimental workflow for the synthesis.

Expected Results:

| Parameter | Expected Outcome |

|---|---|

| Product Appearance | Colorless to pale yellow oil |

| Theoretical Yield | 1.96 g (based on 10.0 mmol of 2-methoxybenzyl chloride) |

| Typical Experimental Yield | 65-85% |

| Purity (post-chromatography) | >95% by NMR |

References

-

Williamson Ether Synthesis: Mechanism, Steps & Example. (n.d.). Vedantu. Retrieved from [Link]

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

-

Williamson ether synthesis. (n.d.). Wikipedia. Retrieved from [Link]

-

Williamson Ether Synthesis. (2022, October 23). ChemTalk. Retrieved from [Link]

-

9.6: Williamson Ether Synthesis. (2015, July 14). Chemistry LibreTexts. Retrieved from [Link]

-

The Williamson Ether Synthesis. (n.d.). University of Missouri–St. Louis. Retrieved from [Link]

-

Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. (n.d.). National Institutes of Health. Retrieved from [Link]

-

AgOTf-promoted transetherification of p-methoxybenzyl ethers with allyl and benzyl bromides. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Sodium hydride. (n.d.). Wikipedia. Retrieved from [Link]

-

The Williamson Ether Synthesis. (n.d.). University of Colorado Boulder. Retrieved from [Link]

-

Alcohol or phenol synthesis by ether cleavage. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Williamson Ether Synthesis. (2025, March 22). J&K Scientific LLC. Retrieved from [Link]

-

Synthesis of p-methoxybenzyl ether. (n.d.). PrepChem.com. Retrieved from [Link]

-

Williamson Ether Synthesis. (n.d.). Cambridge University Press. Retrieved from [Link]

-

3-Benzyloxy-2-methyl Propanoate. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Sodium Hydride Safety and Handling SOP. (2012, December 14). Scribd. Retrieved from [Link]

-

Experiment 12: The Williamson Ether Synthesis. (n.d.). University of Colorado Boulder. Retrieved from [Link]

-

Williamson ether synthesis. (2021, October 23). Wikipedia. Retrieved from [Link]

-

Williamson Ether Synthesis. (2022, November 13). Chemistry Steps. Retrieved from [Link]

-

Sodium hydride. (n.d.). Science of Synthesis. Retrieved from [Link]

-

Experiment 06 Williamson Ether Synthesis. (n.d.). St. Norbert College. Retrieved from [Link]

-

(R)-3-[(Benzyloxy)methoxy]-2-phenylpropan-1-ol. (n.d.). SpectraBase. Retrieved from [Link]

-

9.5. Williamson ether synthesis. (n.d.). Lumen Learning. Retrieved from [Link]

-

3-(2-Methoxyphenoxy)propan-1-ol. (n.d.). PubChem. Retrieved from [Link]

- DE19815634A1 - Process for the preparation of 3-methoxy-1-propanol. (n.d.). Google Patents.

- CA2268226A1 - Process for preparing 3-methoxy-1-propanol. (n.d.). Google Patents.

-

1-Propanol, 2-methoxy-. (n.d.). NIST WebBook. Retrieved from [Link]

-

3-benzyloxy-2-methyl propanoate - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. Williamson Ether Synthesis: Mechanism, Steps & Example [vedantu.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 8. Sodium hydride - Wikipedia [en.wikipedia.org]

- 9. scribd.com [scribd.com]

- 10. 3-(2-METHOXYBENZYLOXY)PROPAN-1-OL | 188879-03-0 [m.chemicalbook.com]

Application Note: Precision Oxidation of 3-(2-Methoxybenzyloxy)propan-1-ol

Topic: Reaction conditions for oxidation of 3-(2-Methoxybenzyloxy)propan-1-ol Content Type: Application Notes and Protocols

Introduction & Strategic Analysis

The oxidation of 3-(2-Methoxybenzyloxy)propan-1-ol presents a classic chemoselectivity challenge in organic synthesis.[1] The molecule contains a primary alcohol targeted for oxidation and a 2-methoxybenzyl (2-MBn) ether protecting group.[1] While benzyl ethers are generally robust, the ortho-methoxy substituent increases the electron density of the aromatic ring, making the benzylic position more susceptible to oxidative cleavage (via Single Electron Transfer mechanisms) or acidic hydrolysis compared to unsubstituted benzyl ethers.

This guide provides validated protocols for two distinct transformations:

-

Selective Oxidation to the Aldehyde: 3-(2-Methoxybenzyloxy)propanal.[1]

-

Full Oxidation to the Carboxylic Acid: 3-(2-Methoxybenzyloxy)propanoic acid.[1]

Key Mechanistic Constraints:

-

Acid Sensitivity: The electron-donating methoxy group stabilizes the oxocarbenium intermediate, rendering the ether linkage slightly more acid-labile than standard benzyl ethers. Strongly acidic oxidants (e.g., Jones Reagent) should be avoided to prevent deprotection.

-

Over-oxidation: The aldehyde intermediate is unhindered and prone to hydrate formation, leading to rapid over-oxidation if oxidant stoichiometry is not strictly controlled.

Method A: Synthesis of the Aldehyde

Target: 3-(2-Methoxybenzyloxy)propanal Recommended Protocol: Swern Oxidation[1]

Rationale

The Swern oxidation is the method of choice for small-to-medium scale synthesis (up to 50g).[1] It proceeds under non-aqueous, basic conditions, ensuring the complete preservation of the acid-sensitive 2-methoxybenzyl ether. Unlike metal-based oxidants (PCC/PDC), the workup is simple and avoids chromium waste.

Experimental Protocol

Reagents:

-

Substrate: 3-(2-Methoxybenzyloxy)propan-1-ol (1.0 equiv)[1]

-

Oxalyl Chloride (1.2 equiv)

-

Dimethyl Sulfoxide (DMSO) (2.4 equiv)

-

Triethylamine (Et3N) (5.0 equiv)

-

Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step Procedure:

-

Activation: In a flame-dried round-bottom flask under nitrogen, dissolve oxalyl chloride (1.2 equiv) in anhydrous DCM (5 mL/mmol substrate). Cool the solution to -78 °C (dry ice/acetone bath).

-

DMSO Addition: Add DMSO (2.4 equiv) dropwise over 15 minutes. Critical: Control addition rate to maintain internal temperature below -60 °C. Evolution of gas (CO/CO2) may occur.[1] Stir for 15 minutes at -78 °C to form the chlorosulfonium intermediate.

-

Substrate Addition: Add a solution of 3-(2-Methoxybenzyloxy)propan-1-ol (1.0 equiv) in minimal DCM dropwise. Stir for 45 minutes at -78 °C. The mixture will likely become cloudy.

-

Base Quench: Add Et3N (5.0 equiv) dropwise. The reaction mixture will turn into a thick white suspension (Et3N·HCl salts).

-

Warming: Allow the reaction to warm to 0 °C over 30 minutes. The solution typically clears or turns light yellow.

-

Workup: Quench with saturated aqueous NH4Cl. Extract with DCM (3x). Wash combined organics with water, then brine.[2] Dry over Na2SO4 and concentrate in vacuo.

-

Note: The aldehyde is stable but should be stored under inert atmosphere at -20 °C to prevent aerobic oxidation to the acid.

-

Troubleshooting:

-

Low Yield: Often due to insufficient cooling during DMSO addition (Pummerer rearrangement side reaction).

-

Stench: The byproduct dimethyl sulfide (DMS) is malodorous.[3] Treat all glassware and waste with dilute bleach (NaOCl) to oxidize DMS to odorless DMSO/sulfone before disposal.

Method B: Synthesis of the Carboxylic Acid

Target: 3-(2-Methoxybenzyloxy)propanoic acid Recommended Protocol: TEMPO-Mediated Oxidation (Zhao Modification)[1]

Rationale

Direct oxidation to the acid is best achieved using a catalytic TEMPO system with Sodium Chlorite (NaClO2) as the terminal oxidant. This method (Zhao modification of the Anelli oxidation) avoids the use of strong acids (like Jones reagent) and prevents the chlorination side-reactions sometimes seen with high-concentration bleach. It operates at mild pH (6.5–7.0), perfectly preserving the 2-MBn ether.[1]

Experimental Protocol

Reagents:

-

Substrate: 3-(2-Methoxybenzyloxy)propan-1-ol (1.0 equiv)[1]

-

TEMPO (0.05 equiv / 5 mol%)

-

Sodium Chlorite (NaClO2) (2.0 equiv) - Technical grade is usually 80% pure; adjust mass accordingly.[1]

-

Sodium Hypochlorite (NaOCl, bleach) (0.02 equiv / 2 mol%) - Initiator.

-

Buffer: 0.67 M Sodium Phosphate buffer (pH 6.7)

-

Solvent: Acetonitrile (MeCN)

Step-by-Step Procedure:

-

Preparation: Dissolve the substrate (1.0 equiv) in MeCN (3 mL/mmol) and Phosphate Buffer (3 mL/mmol). Add TEMPO (5 mol%). Heat the mixture to 35 °C .

-

Oxidant Feed: Prepare a solution of NaClO2 (2.0 equiv) in water. Simultaneously, strictly control the addition of the catalytic NaOCl (bleach) initiator.

-

Process Tip: Add the NaClO2 solution dropwise over 1 hour. The reaction is exothermic; monitor internal temperature.[4]

-

-

Reaction Monitoring: The color typically changes from orange (TEMPO) to yellow. Monitor by TLC or HPLC.[1] The intermediate aldehyde appears first and is subsequently converted to the acid.

-

Quench: Cool to 0 °C. Add aqueous Na2SO3 (sodium sulfite) solution dropwise to destroy excess oxidant. The yellow color should fade.

-

Isolation: Acidify carefully with 1M HCl to pH ~3-4 (do not go lower to protect the ether). Extract with Ethyl Acetate (3x).

-

Purification: The crude acid can often be purified by base/acid extraction (extract into sat. NaHCO3, wash organic layer, re-acidify aqueous layer, extract back into EtOAc) or silica gel chromatography (DCM/MeOH/AcOH).

Comparative Data & Visuals

Table 1: Oxidation Method Comparison

| Feature | Swern Oxidation | TEMPO / NaClO2 | Jones Oxidation |

| Primary Product | Aldehyde | Carboxylic Acid | Carboxylic Acid |

| Reagent Cost | Low | Medium | Low |

| Green Score | Low (Atom economy, DMS odor) | High (Water-based, catalytic) | Very Low (Cr(VI) toxicity) |

| Ether Stability | Excellent (Basic conditions) | Excellent (Buffered pH 6-7) | Risk (Strongly acidic) |

| Scalability | Difficult >100g (Cryogenic) | Excellent (0 °C to RT) | Moderate (Exothermic) |

Reaction Workflow (Graphviz)

Caption: Divergent oxidation pathways for selective aldehyde or carboxylic acid synthesis.

References

-

Swern Oxidation Mechanism & Protocol: Omura, K.; Swern, D. "Oxidation of alcohols by 'activated' dimethyl sulfoxide.[3] A preparative, steric and mechanistic study." Tetrahedron1978 , 34, 1651–1660.

-

TEMPO/NaClO2 (Zhao Modification) Protocol: Zhao, M.; Li, J.; Mano, E.; Song, Z.; Tschaen, D. M. "Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach." Journal of Organic Chemistry1999 , 64, 2564–2566.

- Stability of Benzyl Ethers: Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999. (General reference for PMB/Benzyl ether stability).

-

Anelli Oxidation (TEMPO/Bleach for Aldehydes): Anelli, P. L.; Biffi, C.; Montanari, F.; Quici, S. "Fast and Selective Oxidation of Primary Alcohols to Aldehydes or to Carboxylic Acids." Journal of Organic Chemistry1987 , 52, 2559–2562.

Sources

- 1. (R)-2-Acetylamino-3-methoxy-propionic acid synthesis - chemicalbook [chemicalbook.com]

- 2. TEMPO Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 3. Swern oxidation - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants [frontiersin.org]

Application Note: 3-(2-Methoxybenzyloxy)propan-1-ol as a Strategic Linker Precursor

The following Application Note and Protocol Guide details the strategic use of 3-(2-Methoxybenzyloxy)propan-1-ol in medicinal chemistry.

Abstract & Strategic Rationale

In the design of heterobifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) , the linker is not merely a connector but a critical determinant of physicochemical properties, permeability, and ternary complex stability.

3-(2-Methoxybenzyloxy)propan-1-ol serves as a high-value monoprotected spacer . Structurally, it consists of a 3-carbon alkyl chain (propanol) capped with a 2-methoxybenzyl (2-MB) ether. Unlike the ubiquitous 4-methoxybenzyl (PMB) group, the 2-MB isomer offers a unique "Goldilocks" stability profile:

-

Acid Stability: More stable to acidic conditions than PMB, preventing premature cleavage during intermediate acidic steps (e.g., Boc removal).

-

Oxidative Lability: Cleavable under specific oxidative conditions (e.g., DDQ, CAN), allowing for orthogonal deprotection in the presence of benzyl (Bn) ethers or esters.

This guide outlines the use of this molecule as a building block to construct precise, heterobifunctional alkyl linkers.

Chemical Properties & Design Logic

Structural Analysis

-

Alkyl Spacer (C3): The propyl chain provides a short, hydrophobic separation (approx. 4–5 Å), ideal for rigidifying linkers or fine-tuning the distance between E3 ligase and Target Protein ligands.

-

2-Methoxybenzyl (2-MB) Cap:

-

Acts as a temporary protecting group for one hydroxyl, allowing selective functionalization of the free alcohol.

-

Can serve as a permanent lipophilic cap if the ether linkage improves metabolic stability or solubility compared to a free hydroxyl.

-

Stability Matrix (Orthogonality)

The utility of 2-MB lies in its differential stability compared to other common protecting groups.

| Condition | 4-MB (PMB) | 2-MB (Target) | Benzyl (Bn) |

| TFA (Dilute) | Labile (Fast) | Stable / Slow | Stable |

| DDQ (Oxidation) | Labile (Fast) | Labile (Moderate) | Stable |

| H₂ / Pd/C | Labile | Labile | Labile |

| Base (NaOH) | Stable | Stable | Stable |

Key Insight: Use 3-(2-Methoxybenzyloxy)propan-1-ol when your synthetic route requires exposure to mild acids (which would kill PMB) but you still need a group removable by oxidation (leaving Bn intact).

Application Workflows

Synthesis of Heterobifunctional PROTAC Linkers

The most common workflow involves attaching "Ligand A" to the free alcohol, deprotecting the 2-MB group, and then attaching "Ligand B".

Figure 1: Step-wise synthesis of a PROTAC using 3-(2-Methoxybenzyloxy)propan-1-ol as a linker precursor.

Experimental Protocols

Protocol A: Mitsunobu Coupling (Ligand Attachment)

Use this protocol to attach the free hydroxyl of the linker to a phenol or acidic NH-heterocycle on your Ligand.

Reagents:

-

3-(2-Methoxybenzyloxy)propan-1-ol (1.0 equiv)

-

Target Ligand (Phenol/Imide) (1.0–1.2 equiv)

-

Triphenylphosphine (

) (1.5 equiv) -

DIAD or DEAD (1.5 equiv)

-

Solvent: Anhydrous THF or Toluene

Procedure:

-

Dissolution: Dissolve the Linker (1.0 equiv), Target Ligand, and

in anhydrous THF (0.1 M) under an inert atmosphere ( -

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition: Add DIAD dropwise over 10–15 minutes. Note: The solution will turn yellow/orange.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by TLC or LCMS.

-

Workup: Concentrate the solvent in vacuo. Triturate the residue with

:Hexanes (1:1) to precipitate triphenylphosphine oxide (TPPO). Filter off the solid. -

Purification: Purify the filtrate via silica gel flash chromatography.

Protocol B: Oxidative Deprotection of 2-MB Group

Use this protocol to reveal the second hydroxyl group after the first coupling.

Reagents:

-

Substrate (Intermediate A)

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ ) (1.2–1.5 equiv)

-

Solvent: DCM:Water (18:1 v/v) or DCM:pH 7 Buffer

Procedure:

-

Preparation: Dissolve the substrate in DCM (0.05 M). Add water (5% v/v) to the mixture. Water is essential as the nucleophile to form the alcohol.

-

Oxidation: Add DDQ (1.2 equiv) in one portion. The mixture will turn deep green/brown.

-

Monitoring: Stir vigorously at room temperature. Reaction typically completes in 1–4 hours.

-

QC Check: The 2-MB group is slightly slower to cleave than PMB. If reaction stalls, add 0.5 equiv more DDQ.

-

-

Quenching: Quench by adding saturated aqueous

and saturated aqueous Sodium Thiosulfate ( -

Extraction: Extract the aqueous layer with DCM (3x). Wash combined organics with brine, dry over

, and concentrate. -

Purification: The byproduct is 2-methoxybenzaldehyde. Remove via column chromatography.

Protocol C: Activation of Linker (Tosylation)

Convert the newly revealed alcohol into a leaving group for the final coupling.

Reagents:

-

Deprotected Alcohol (Intermediate B)

-

p-Toluenesulfonyl chloride (TsCl) (1.5 equiv)

-

Triethylamine (

) (2.0 equiv) or Pyridine -

DMAP (0.1 equiv)

-

Solvent: DCM[1]

Procedure:

-

Mix: Dissolve alcohol in DCM (0.1 M). Add

and DMAP. -

Add: Cool to 0 °C and add TsCl portion-wise.

-

Stir: Warm to RT and stir for 2–6 hours.

-

Workup: Wash with 1M HCl (to remove amine), then saturated

. Dry and concentrate. -

Usage: The resulting tosylate is ready for nucleophilic attack by the second Ligand (e.g., using

in DMF).

QC & Characterization Data

When validating the structure of intermediates, look for these diagnostic NMR signals:

| Moiety | 1H NMR Signal (approx. ppm, CDCl3) | Multiplicity |

| Ar-OMe | 3.80 – 3.85 | Singlet (3H) |

| Benzylic CH2 | 4.50 – 4.60 | Singlet (2H) |

| Propyl CH2 (Internal) | 1.80 – 1.95 | Quintet (2H) |

| Propyl CH2-O | 3.50 – 3.70 | Triplet/Multiplet (4H) |

| Aromatic (2-MB) | 6.80 – 7.40 | Multiplet (4H) |

Troubleshooting Note: If the 2-MB cleavage (Protocol B) is low yielding, ensure the solvent system is "wet" (contains water). Anhydrous DDQ oxidation will fail or produce side products.

References

-

BOC Sciences. 3-(2-Methoxybenzyloxy)propan-1-ol Product Entry. Accessed Oct 2023.

-

Organic Chemistry Portal. PMB and Benzyl Ether Deprotection Strategies.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 13629100: 3-(2-Methoxyphenoxy)propan-1-ol (Structural Analog Reference).

-

RSC Advances. Orthogonal protection of alcohols using substituted benzyl ethers.

Sources

Application Note: Selective Oxidation of 3-(2-Methoxybenzyloxy)propan-1-ol to 3-(2-Methoxybenzyloxy)propanal

Executive Summary

This application note details the optimized protocols for the oxidation of 3-(2-Methoxybenzyloxy)propan-1-ol (Substrate 1 ) to its corresponding aldehyde, 3-(2-Methoxybenzyloxy)propanal (Product 2 ). This transformation is a critical step in the synthesis of PROTAC® linkers and fragment-based drug discovery (FBDD) handles, where the aldehyde serves as a "warhead" for reductive amination or Wittig olefination.

We present three distinct methodologies tailored to specific scale and throughput requirements:

-

Swern Oxidation: The gold standard for small-scale, high-precision synthesis.

-

Dess-Martin Periodinane (DMP): The preferred method for high-throughput medicinal chemistry (HTS).

-

TEMPO/NaOCl (Anelli): A scalable, green chemistry approach for gram-to-kilogram batches.

Chemical Context & Challenges[1]

The substrate contains a benzyl ether linkage and an electron-rich aromatic ring (2-methoxy substitution). While benzyl ethers are generally robust, the 2-methoxy group increases the electron density of the aromatic ring, making it potentially susceptible to electrophilic aromatic substitution or over-oxidation under harsh conditions (e.g., Jones reagent). Furthermore, aliphatic aldehydes containing ether linkages are prone to polymerization and hydration upon prolonged exposure to silica gel.

Reaction Scheme

Substrate (1): 3-(2-Methoxybenzyloxy)propan-1-ol Product (2): 3-(2-Methoxybenzyloxy)propanal

Method Selection Guide

Figure 1: Decision tree for selecting the appropriate oxidation protocol based on scale and resource availability.

Method A: Swern Oxidation (Standard Protocol)

Best for: Small scale (<1g), preserving optical purity (if applicable), and ensuring no over-oxidation.

Mechanism & Logic

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to form a chloro-sulfonium intermediate.[1][2][3][4] This intermediate reacts with the alcohol at -78°C to form an alkoxysulfonium ion.[1] Subsequent addition of a base (Triethylamine) triggers an intramolecular elimination, releasing dimethyl sulfide (DMS) and the aldehyde.

Critical Control Point: The temperature must be maintained at -78°C during the activation and alcohol addition steps to prevent the formation of the Pummerer rearrangement byproduct (methylthiomethyl ether).

Protocol

Reagents:

-

Oxalyl chloride (1.5 equiv)

-

DMSO (3.0 equiv)

-

Triethylamine (5.0 equiv)

-

Dichloromethane (DCM), anhydrous

Step-by-Step:

-

Activation: To a flame-dried round-bottom flask under nitrogen, add anhydrous DCM (0.2 M relative to substrate) and oxalyl chloride (1.5 equiv). Cool to -78°C (dry ice/acetone bath).

-

DMSO Addition: Add DMSO (3.0 equiv) dropwise via syringe. Caution: Gas evolution (CO/CO2).[5] Maintain temp < -60°C. Stir for 15 minutes.

-

Substrate Addition: Dissolve 3-(2-Methoxybenzyloxy)propan-1-ol (1.0 equiv) in a minimum volume of DCM. Add dropwise to the reaction mixture at -78°C. Stir for 45 minutes.

-

Elimination: Add Triethylamine (5.0 equiv) dropwise. The reaction will turn cloudy/white. Stir at -78°C for 10 minutes, then remove the cooling bath and allow to warm to 0°C over 30 minutes.

-

Quench: Quench with saturated aqueous NH₄Cl or phosphate buffer (pH 7).

-

Workup: Extract with DCM (3x). Wash combined organics with brine. Dry over Na₂SO₄ and concentrate in vacuo (bath temp < 30°C).

Method B: Dess-Martin Periodinane (DMP)

Best for: High-throughput synthesis, parallel chemistry, and avoiding the foul smell of Swern reagents.

Mechanism & Logic

DMP is a hypervalent iodine(V) reagent.[6] It coordinates the alcohol oxygen, displacing an acetate ligand.[7] The resulting periodinane intermediate undergoes disproportionation to release the aldehyde and an iodinane byproduct.

Safety Note: DMP can be shock-sensitive and explosive if heated under confinement. Do not heat above 40°C.

Protocol

Reagents:

-

Dess-Martin Periodinane (1.2 equiv)

-

NaHCO₃ (2.0 equiv, optional buffer)

-

DCM (wet DCM accelerates the reaction)

Step-by-Step:

-

Preparation: In a round-bottom flask, dissolve 3-(2-Methoxybenzyloxy)propan-1-ol (1.0 equiv) in DCM (0.1 M).

-

Buffer (Recommended): Add solid NaHCO₃ (2.0 equiv). Logic: This neutralizes the acetic acid byproduct, protecting the acid-sensitive benzyl ether linkage.

-

Oxidation: Add DMP (1.2 equiv) in one portion at 0°C. Allow to warm to room temperature.

-

Monitoring: Stir for 1–2 hours. Monitor by TLC (stain with Anisaldehyde; aldehyde usually runs higher than alcohol).

-

Quench (Critical): Add a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (Sodium thiosulfate). Stir vigorously for 15 minutes until the biphasic mixture becomes clear (hydrolysis of unreacted iodine species).

-

Workup: Extract with DCM. Wash with brine, dry over MgSO₄, and concentrate.

Method C: TEMPO/NaOCl (Anelli Oxidation)

Best for: Scale-up (>5g), green chemistry requirements, and cost reduction.

Mechanism & Logic

TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) acts as a catalytic oxidant.[8][9][10] It is oxidized by NaOCl (bleach) to the N-oxoammonium species, which oxidizes the alcohol. KBr acts as a co-catalyst to accelerate the regeneration of the active oxidant.

Protocol

Reagents:

-

TEMPO (0.01 equiv / 1 mol%)

-

KBr (0.1 equiv / 10 mol%)

-

NaOCl (1.1 equiv, commercial bleach, pH adjusted to 8.6-9.5 with NaHCO₃)

-

DCM/Water (1:1 biphasic mixture)

Step-by-Step:

-

Solution A: Dissolve 3-(2-Methoxybenzyloxy)propan-1-ol (1.0 equiv) and TEMPO (0.01 equiv) in DCM. Cool to 0°C.

-

Solution B: Dissolve KBr (0.1 equiv) in water. Add to Solution A.

-

Oxidant Addition: Slowly add aqueous NaOCl (1.1 equiv) buffered with NaHCO₃ to the vigorously stirring biphasic mixture at 0°C. Rate Control: Maintain internal temp < 10°C to prevent over-oxidation to carboxylic acid.

-

Completion: Reaction is typically complete in 15–30 minutes.

-

Quench: Add aqueous Na₂S₂O₃ to quench excess bleach (check with starch-iodide paper; should remain white).

-

Workup: Separate phases. Extract aqueous layer with DCM. Wash combined organics with brine and dry.

Purification & Stability (Crucial)

Aldehydes derived from PEG-like or ether-linked alcohols are prone to decomposition on silica gel due to the acidic nature of silanols.

Comparative Data: Purification Methods

| Method | Purity | Yield | Stability Risk | Recommendation |

| Distillation | High | Moderate | High (Thermal) | Not recommended (high BP). |

| Standard Silica | High | Low-Mod | High (Acidic) | Avoid if possible. |

| Neutralized Silica | High | High | Low | Recommended. Pre-treat silica with 1% Et3N/Hexane. |

| Bisulfite Adduct | Very High | High | Low | Best for storage/shipping. |

Recommended Purification Protocol (Flash Chromatography)

-

Slurry: Prepare silica gel slurry using 1% Triethylamine in Hexanes/Ethyl Acetate.

-

Elution: Elute rapidly using a gradient of Hexanes:Ethyl Acetate (typically 9:1 to 7:3).

-

Storage: Store the purified aldehyde under Argon at -20°C. For long-term storage (>1 week), convert to the sodium bisulfite adduct.

Mechanistic Visualization

The following diagram illustrates the critical pathway for the Swern oxidation, highlighting the temperature-sensitive intermediate.

Figure 2: Mechanistic pathway of Swern Oxidation. Note the critical divergence to the Pummerer product if temperature control fails.

References

-

Swern Oxidation: Omura, K.; Swern, D. "Oxidation of alcohols by 'activated' dimethyl sulfoxide.[2][5] A preparative, steric and mechanistic study." Tetrahedron1978 , 34, 1651–1660.

-

Dess-Martin Periodinane: Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones."[11][12] J. Org.[13][6][11] Chem.1983 , 48, 4155–4156.[11]

-

TEMPO Oxidation (Anelli): Anelli, P. L.; Biffi, C.; Montanari, F.; Quici, S. "Fast and selective oxidation of primary alcohols to aldehydes... mediated by TEMPO." J. Org.[13][8][11] Chem.1987 , 52, 2559–2562.

-

Aldehyde Purification on Silica: "Purification of unstable aldehydes." Common Organic Chemistry Protocols.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Swern oxidation - Wikipedia [en.wikipedia.org]

- 3. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]

- 4. Swern Oxidation - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Dess-Martin Oxidation [organic-chemistry.org]

- 7. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 8. TEMPO [organic-chemistry.org]

- 9. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. atlanchimpharma.com [atlanchimpharma.com]

Troubleshooting & Optimization

Stability of 3-(2-Methoxybenzyloxy)propan-1-ol under acidic conditions

Technical Support Guide: Stability of 3-(2-Methoxybenzyloxy)propan-1-ol Under Acidic Conditions

Executive Summary

This guide addresses the stability profile of 3-(2-Methoxybenzyloxy)propan-1-ol (hereafter referred to as 3-MBP ).

The Core Issue: The 2-methoxybenzyl ether linkage in 3-MBP is an acid-labile protecting group . While it offers greater stability than trityl groups, it is significantly more labile than unsubstituted benzyl ethers due to the electron-donating effect of the ortho-methoxy substituent.

Key Takeaway: 3-MBP is unstable in strong acidic environments (pH < 4) and Lewis acidic conditions. Exposure to reagents like Trifluoroacetic Acid (TFA), Hydrochloric Acid (HCl), or even acidic silica gel can trigger premature deprotection, yielding 1,3-propanediol and 2-methoxybenzyl alcohol (or its polymerization byproducts).

Module 1: Diagnostic Hub – Identifying Degradation

Use this module to confirm if your experimental issues are related to acid instability.

Symptom Matrix